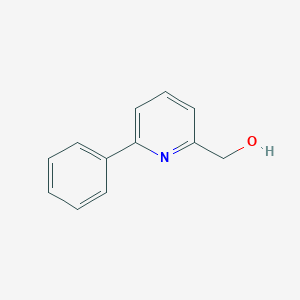
2-Hydroxymethyl-6-phenylpyridine
Vue d'ensemble
Description
2-Hydroxymethyl-6-phenylpyridine (2HM6PP) is a synthetic compound used in laboratory experiments for its diverse range of applications. It is an important synthetic tool for the preparation of a variety of compounds and has been used in a wide range of research areas, including organic synthesis, medicinal chemistry, and biochemistry. 2HM6PP has been found to have a wide range of biochemical and physiological effects, making it an invaluable tool for research.
Applications De Recherche Scientifique
Herbicidal Activity
2-Hydroxymethyl-6-phenylpyridine derivatives have been explored for their potential as herbicides. Researchers have synthesized novel pyrazole derivatives containing phenylpyridine moieties and assessed their herbicidal activities against various weed species. Some compounds exhibited moderate activity, suggesting that these derivatives could be promising leads for new post-emergence herbicides .
Catalysis in Organic Synthesis
The compound has been used in palladium-catalyzed regioselective ortho arylation of arylpyridines. This process is significant in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, where selective C–C bond formation is crucial for the late-stage synthesis of drugs .
Biological Activity in Type 2 Diabetes Mellitus (T2DM)
Phenylpyridine derivatives have shown inhibition of DPP4, which is beneficial for controlling blood glucose levels in patients with T2DM. Since the FDA approval of the first DPP4 inhibitor in 2006, there has been significant interest in this class of compounds for their efficacy and low toxicity compared to other therapies .
Synthesis of Biologically Active Molecules
The phenylpyridine moiety is a common feature in biologically active molecules used in medicine, pesticides, and veterinary drugs. Its derivatives are utilized in the study and development of fungicides, insecticides, and other pesticide products .
Development of Veterinary Drugs
Similar to its use in human medicine, phenylpyridine derivatives are also employed in the development of veterinary drugs. The structural motif is often incorporated into molecules designed to treat or prevent diseases in animals .
Pharmaceutical Drug Design
The structural framework of 2-Hydroxymethyl-6-phenylpyridine is conducive to modifications that can lead to the development of new pharmaceutical drugs. Its derivatives can be tailored to interact with various biological targets, offering a pathway to novel therapeutic agents .
Pesticide Product Development
The versatility of 2-Hydroxymethyl-6-phenylpyridine allows for its use in creating small molecules with pesticidal properties. These molecules can be optimized for specific pests and crops, contributing to the advancement of sustainable agriculture practices .
Propriétés
IUPAC Name |
(6-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZBIMBCUEUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443974 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-6-phenylpyridine | |
CAS RN |
162614-73-5 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
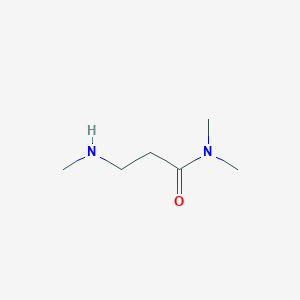
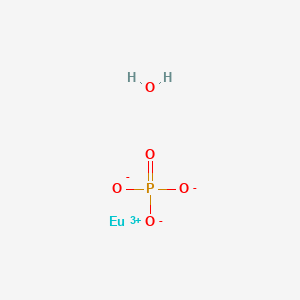
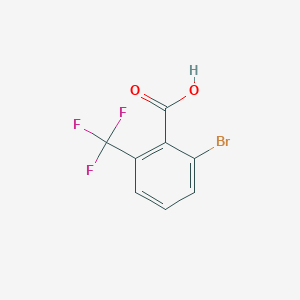



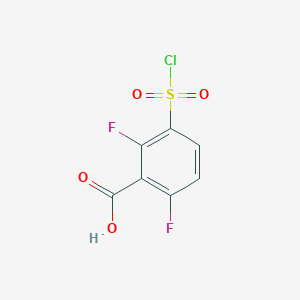
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)